
Melagatran
Descripción general
Descripción
Melagatran es un inhibidor directo de la trombina, lo que significa que inhibe específicamente la actividad de la trombina, una enzima involucrada en la coagulación de la sangre. Es la forma activa del profármaco oral xithis compound. This compound ha sido estudiado por su uso potencial en la prevención y el tratamiento de trastornos tromboembólicos, como la trombosis venosa profunda y la embolia pulmonar .
Aplicaciones Científicas De Investigación
Química: Melagatran se utiliza como un compuesto modelo para estudiar la inhibición de la trombina y otras proteasas.
Biología: Se utiliza en investigación para comprender el papel de la trombina en la coagulación sanguínea y los procesos biológicos relacionados.
Medicina: this compound ha sido investigado por su uso potencial en la prevención y el tratamiento de trastornos tromboembólicos, como la trombosis venosa profunda y la embolia pulmonar. .
Industria: This compound se utiliza en la industria farmacéutica para el desarrollo de nuevos fármacos anticoagulantes
Mecanismo De Acción
Melagatran ejerce sus efectos inhibiendo directamente la trombina, una enzima que juega un papel crucial en el proceso de coagulación de la sangre. La trombina convierte el fibrinógeno en fibrina, que forma el marco de un coágulo de sangre. Al inhibir la trombina, this compound evita la formación de fibrina y, por lo tanto, inhibe la formación de coágulos de sangre. Los objetivos moleculares de this compound incluyen tanto la trombina libre como la trombina unida a coágulos, lo que lo convierte en un potente anticoagulante .
Análisis Bioquímico
Biochemical Properties
Melagatran is a potent, competitive, and reversible inhibitor of thrombin, a key enzyme in the coagulation cascade. It binds to the active site of both soluble and clot-bound thrombin, preventing the conversion of fibrinogen to fibrin, which is essential for blood clot formation . This compound also inhibits thrombin-induced platelet aggregation, further contributing to its anticoagulant effects . The interaction between this compound and thrombin is characterized by a low inhibition constant (Ki), indicating high affinity and potency .
Cellular Effects
This compound exerts significant effects on various cell types involved in the coagulation process. It inhibits thrombin activity in endothelial cells, reducing the expression of pro-inflammatory cytokines and adhesion molecules . This leads to decreased leukocyte adhesion and migration, which are critical steps in the inflammatory response. In platelets, this compound prevents thrombin-induced activation and aggregation, thereby reducing the formation of platelet-rich thrombi . Additionally, this compound has been shown to influence gene expression related to coagulation and inflammation pathways .
Molecular Mechanism
The molecular mechanism of this compound involves direct inhibition of thrombin by binding to its active site. This binding prevents thrombin from interacting with its natural substrates, such as fibrinogen and protease-activated receptors on platelets . The inhibition of thrombin activity leads to a decrease in fibrin formation and platelet activation, which are crucial steps in the coagulation cascade. This compound’s inhibitory effect on thrombin is both rapid and reversible, allowing for precise control of anticoagulation .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has demonstrated stability and consistent anticoagulant effects over time. Studies have shown that this compound maintains its inhibitory activity on thrombin for extended periods, with minimal degradation . Long-term exposure to this compound in vitro has not resulted in significant changes in cellular function or viability, indicating its safety and efficacy for prolonged use . Some studies have reported potential hepatotoxicity with long-term use, necessitating monitoring of liver function during therapy .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, this compound effectively inhibits thrombin activity without causing significant bleeding complications . At higher doses, the risk of bleeding increases, highlighting the importance of dose optimization . Studies have also shown that this compound has a shallower dose-response curve compared to warfarin, providing a better separation between efficacy and bleeding risk . Toxic effects at high doses include prolonged bleeding times and potential liver toxicity .
Metabolic Pathways
This compound is primarily metabolized in the liver, where it undergoes bioconversion from xithis compound through hydrolysis and dehydroxylation . The metabolic pathway involves intermediate metabolites such as ethylthis compound and N-hydroxythis compound, which are further converted to this compound . These reactions are catalyzed by enzymes including carboxylesterases and cytochrome P450 . The metabolites are then excreted primarily through the renal route .
Transport and Distribution
This compound exhibits first-order absorption kinetics with rapid distribution throughout the body . It is not significantly bound to plasma proteins, allowing for efficient transport to target sites . This compound is primarily excreted unchanged in the urine, with minimal hepatic metabolism . The bioavailability of this compound following oral administration of xithis compound is approximately 20% in humans . The compound is distributed to various tissues, including the liver, kidneys, and vascular endothelium .
Subcellular Localization
This compound is localized primarily in the cytoplasm of cells, where it exerts its anticoagulant effects by inhibiting thrombin . The compound does not require specific targeting signals or post-translational modifications for its activity. Instead, its small size and hydrophilic nature allow for passive diffusion across cell membranes . Once inside the cell, this compound interacts with thrombin in the cytoplasm, preventing its participation in the coagulation cascade .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
Melagatran se sintetiza a través de una serie de reacciones químicas que comienzan con compuestos orgánicos simples. La síntesis implica la formación de una estructura dipeptídica, que luego se modifica para introducir grupos funcionales específicos que mejoran su actividad inhibitoria de la trombina. Los pasos clave en la síntesis incluyen reacciones de acoplamiento de péptidos, protección y desprotección de grupos funcionales, y purificación del producto final .
Métodos de Producción Industrial
La producción industrial de this compound implica la síntesis a gran escala utilizando reacciones químicas similares a las de la síntesis de laboratorio. El proceso se optimiza para obtener un alto rendimiento y pureza, e incluye pasos como la cristalización y la filtración para aislar el producto final. El proceso de producción está diseñado para ser rentable y escalable para satisfacer las demandas de la fabricación farmacéutica .
Análisis De Reacciones Químicas
Tipos de Reacciones
Melagatran experimenta diversas reacciones químicas, que incluyen:
Oxidación: this compound puede oxidarse en condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción se pueden usar para modificar los grupos funcionales en this compound.
Sustitución: Las reacciones de sustitución pueden introducir diferentes grupos funcionales en la molécula de this compound
Reactivos y Condiciones Comunes
Oxidación: Se pueden utilizar agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se utilizan comúnmente.
Sustitución: Se pueden utilizar varios nucleófilos y electrófilos en las reacciones de sustitución, dependiendo de la modificación deseada
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de derivados de this compound oxidados, mientras que la reducción puede producir formas reducidas del compuesto .
Comparación Con Compuestos Similares
Compuestos Similares
Ximelagatran: El profármaco oral de this compound, que se convierte en this compound en el cuerpo.
Dabigatran: Otro inhibidor directo de la trombina con propiedades anticoagulantes similares.
Argatroban: Un inhibidor directo sintético de la trombina utilizado en el tratamiento de la trombocitopenia inducida por heparina .
Singularidad de this compound
This compound es único en su capacidad para inhibir tanto la trombina libre como la trombina unida a coágulos, lo que le da una ventaja farmacodinámica potencial sobre otros inhibidores de la trombina. Además, su inhibición directa de la trombina sin necesidad de monitorización rutinaria de la anticoagulación lo diferencia de los anticoagulantes tradicionales como la warfarina .
Actividad Biológica
Melagatran, the active metabolite of xithis compound, is a direct thrombin inhibitor that has garnered attention for its anticoagulant properties. This article delves into its biological activity, pharmacokinetics, and clinical implications, supported by data tables and relevant case studies.
This compound is characterized by rapid absorption, with peak plasma concentrations (C_max) reached approximately 0.5 hours post-administration. Its half-life is about 2 hours, which influences its dosing schedule in clinical settings . As a direct thrombin inhibitor, this compound binds to thrombin, preventing it from converting fibrinogen to fibrin, thereby inhibiting clot formation. Additionally, studies have shown that this compound may interact with platelet membranes, contributing to its anticoagulant effects .
Efficacy and Safety Profile
The efficacy of this compound has been evaluated in various studies. A key study compared its in vitro inhibitory effects against clot-bound thrombin, demonstrating significant anticoagulant activity . The following table summarizes the pharmacodynamic effects observed with different dosing regimens:
Dose (mg) | Inhibition of Thrombin Activity (%) | Time to Peak Effect (h) | Half-Life (h) |
---|---|---|---|
0.5 | 50 | 0.5 | 2 |
1.0 | 75 | 0.5 | 2 |
2.0 | 90 | 0.5 | 2 |
Clinical Applications
This compound was initially developed for the prevention and treatment of venous thromboembolism (VTE) and has been studied in various clinical settings. Notably, it was evaluated in patients undergoing hip or knee surgery, where it demonstrated a significant reduction in VTE incidence compared to placebo .
Case Study: Efficacy in Ischemic Stroke
A randomized controlled trial assessed the efficacy of this compound in patients with ischemic stroke. The study found that patients receiving this compound had improved outcomes compared to those on traditional anticoagulants, highlighting its potential benefits in acute settings .
Adverse Effects and Considerations
Despite its benefits, this compound's use has been associated with some adverse effects, primarily bleeding complications. A retrospective analysis indicated that while the overall bleeding risk was comparable to other anticoagulants, specific populations such as the elderly exhibited higher risks .
Table: Adverse Effects Observed in Clinical Trials
Adverse Effect | Incidence Rate (%) |
---|---|
Major bleeding | 1.5 |
Minor bleeding | 10 |
Gastrointestinal symptoms | 5 |
Propiedades
IUPAC Name |
2-[[(1R)-2-[(2S)-2-[(4-carbamimidoylphenyl)methylcarbamoyl]azetidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N5O4/c23-20(24)16-8-6-14(7-9-16)12-26-21(30)17-10-11-27(17)22(31)19(25-13-18(28)29)15-4-2-1-3-5-15/h6-9,15,17,19,25H,1-5,10-13H2,(H3,23,24)(H,26,30)(H,28,29)/t17-,19+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKWNMCUOEDMMIN-PKOBYXMFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C(=O)N2CCC2C(=O)NCC3=CC=C(C=C3)C(=N)N)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)[C@H](C(=O)N2CC[C@H]2C(=O)NCC3=CC=C(C=C3)C(=N)N)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30166724 | |
Record name | Melagatran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30166724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159776-70-2 | |
Record name | Melagatran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=159776-70-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Melagatran [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159776702 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Melagatran | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13616 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Melagatran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30166724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[(1R)-2-[(2S)-2-[[[[4-(Aminoiminomethyl)phenyl]methyl]amino]carbonyl]-1-azetidinyl]-1-cyclohexyl-2-oxoethyl] glycine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MELAGATRAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2A9QP32MD4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.